Cefuroxime delta2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Delta2-Cefuroxime is a semi-synthetic cephalosporin antibiotic that has been used in the treatment of bacterial infections since the early 1990s. It is derived from the natural product cephalosporin C and is a broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. Delta2-Cefuroxime is particularly effective against aerobic and anaerobic streptococci, staphylococci, and enterococci, and is also active against some Gram-negative organisms. It is widely used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and bone and joint infections.

Applications De Recherche Scientifique

Méthode de développement indiquant la stabilité

Une méthode de chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) a été développée et validée pour quantifier le céfuroxime axetil en présence de ses produits de dégradation . Cette méthode est utilisée pour garantir la qualité des médicaments pharmaceutiques et pour déterminer la stabilité du céfuroxime axetil .

Effet bactéricide

Le céfuroxime a un fort effet bactéricide sur un large éventail de bactéries gram-négatives et gram-positives en empêchant la synthèse de la paroi cellulaire bactérienne . Les propriétés caractéristiques du céfuroxime restent inchangées après son administration orale sous forme de céfuroxime axetil .

Résistance à l'enzyme β-lactamase

L'isomère syn-géométrique (Z-isomère) du céfuroxime axetil est connu pour avoir un degré élevé de stabilité contre l'enzyme β-lactamase . Cela en fait un outil précieux dans la lutte contre les infections bactériennes qui produisent cette enzyme .

Formulation médicamenteuse

Le céfuroxime axetil est largement utilisé en formulation médicamenteuse . Il est souvent utilisé dans la création de divers produits pharmaceutiques en raison de son activité antibactérienne à large spectre .

Nanosuspension pour une meilleure biodisponibilité orale

Une nanosuspension de céfuroxime axetil, un médicament peu soluble dans l'eau, a été préparée en utilisant une méthode de précipitation antisolvant, suivie d'une sonication . Cette méthode améliore considérablement la biodisponibilité orale du céfuroxime axetil<a aria-label="2: 5. Nanosuspension for Improved Oral Bioavailability A nanosuspension of cefuroxime axetil, a poorly water-soluble drug, has been prepared using an antisolvent precipitation method, followed by ultrasonication2" data-citationid="7044f7a6-5b98-58d8-5d3f-9248

Mécanisme D'action

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

Delta2-Cefuroxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Delta2-Cefuroxime involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of Delta2-Cefuroxime results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of Delta2-Cefuroxime can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

Orientations Futures

Propriétés

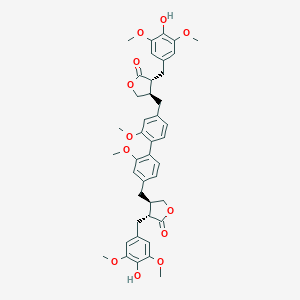

| { "Design of Synthesis Pathway": "The synthesis of delta2-Cefuroxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["L-Ascorbic acid", "L-Cysteine", "4-methyl-2-oxo-2H-thieno[2,3-d]pyrimidine-6-carboxylic acid", "Chloroacetyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": [ "1. Reaction of L-Ascorbic acid with L-Cysteine in the presence of Sodium hydroxide and Hydrochloric acid to form L-Ascorbyl-L-Cysteine.", "2. Acylation of L-Ascorbyl-L-Cysteine with Chloroacetyl chloride in the presence of Triethylamine and Dimethylformamide to form N-Chloroacetyl-L-Ascorbyl-L-Cysteine.", "3. Reaction of N-Chloroacetyl-L-Ascorbyl-L-Cysteine with 4-methyl-2-oxo-2H-thieno[2,3-d]pyrimidine-6-carboxylic acid in the presence of Triethylamine and Dimethylformamide to form delta2-Cefuroxime.", "4. Isolation of delta2-Cefuroxime by extraction with Ethyl acetate and purification by recrystallization from Water." ] } | |

Numéro CAS |

229499-08-5 |

Formule moléculaire |

C16H16N4O8S |

Poids moléculaire |

424.4 g/mol |

Nom IUPAC |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1 |

Clé InChI |

AIEMBSSBMKFDGU-WCKWAMMDSA-N |

SMILES isomérique |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

SMILES canonique |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

Synonymes |

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)